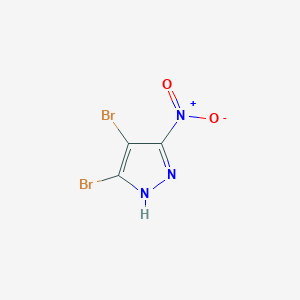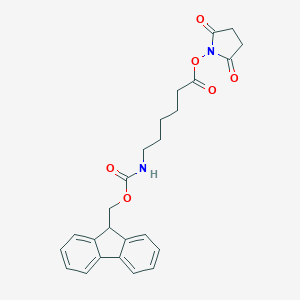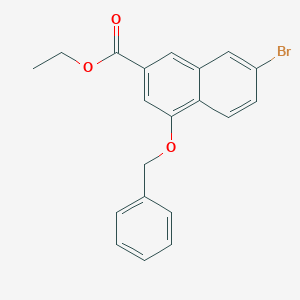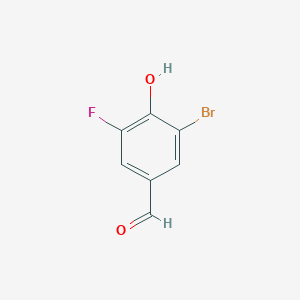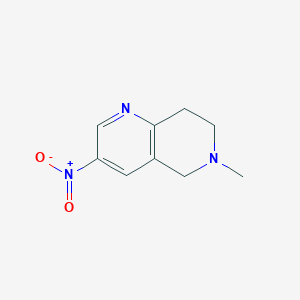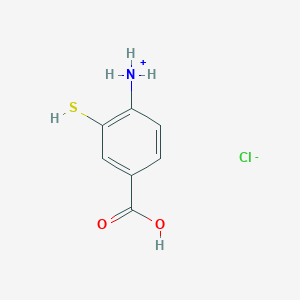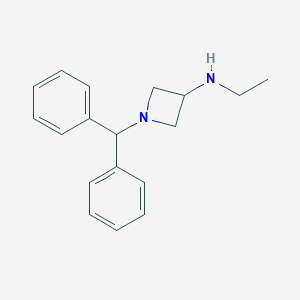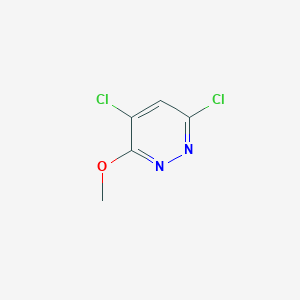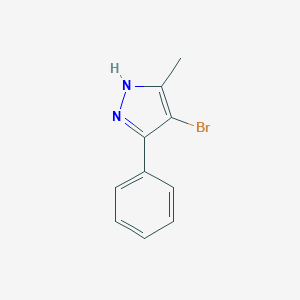
2-Hydroxy1-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy1-methoxynaphthalene, also known as 1-methoxynaphthalen-2-ol, is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol .
Synthesis Analysis
The synthesis of 2-Hydroxy1-methoxynaphthalene involves several organic reactions. For instance, an SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . Another synthetic approach involves the modification of primary amine functionalized drugs via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy1-methoxynaphthalene is characterized by a naphthalene core with a methoxy group at the 1-position and a hydroxy group at the 2-position . The most stable conformation of the molecule was found after a careful potential energy surfaces study .
Chemical Reactions Analysis
2-Hydroxy1-methoxynaphthalene participates in various chemical reactions. For instance, it is involved in the hydrogen-abstraction–C2H2-addition (HACA) pathway, which is one of the most important pathways leading to the formation of naphthalene . It also plays a role in direct-type hydroxymethylation reactions and Mukaiyama-type hydroxymethylation reactions .
科学研究应用
Catalytic Applications and Synthesis
2-Methoxynaphthalene is an important intermediate in the production of various compounds. Its O-methylation using dimethyl carbonate as a green agent has been studied for the synthesis of naproxen, a non-steroidal anti-inflammatory drug. Research indicates that catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica exhibit high activity and selectivity toward 2-methoxynaphthalene, demonstrating a sustainable approach to its production (Yadav & Salunke, 2013).
Shape-Selective Acylation
The shape-selective acylation of 2-methoxynaphthalene has been explored over various catalysts, including zeolites, to produce acetylated derivatives. This process is crucial for obtaining specific isomers used in further chemical syntheses. For instance, the use of polymorph C of Beta (ITQ-17) zeolite has shown high selectivity for 2-acetylmethoxynaphthalene due to its unique diffusivity properties (Botella et al., 2003).
Enzymatic Hydroxylation
The aromatic C–H bond hydroxylation of 1-methoxynaphthalene, a closely related compound, demonstrates the biocatalytic potential for functionalizing naphthalene derivatives. Using cytochrome P450BSβ, researchers have developed a facile colorimetric assay for monitoring hydroxylation activities, paving the way for efficient and selective enzyme-catalyzed transformations of methoxynaphthalenes (Shoji et al., 2010).
Conducting Polymer Research
Poly(2-methoxynaphthalene) (P2MN) research focuses on its electrical and optical properties as a fused ring organic semiconductor. Spectroelectrochemical studies have revealed the nature of charge carriers in both p- and n-doped P2MN, showcasing its ambipolar conductivity, which is rare among organic conducting polymers. This highlights its potential in electronic and optoelectronic applications (Meana-Esteban et al., 2014).
Photolithography Applications
The dimer system of 2-methoxynaphthalene has been investigated as a sequential two-photon photoacid generator for double exposure lithography. This novel application suggests the compound's utility in advanced lithographic techniques where linear behavior of conventional resist materials is a limitation, offering a path toward the development of reversible nonlinear responsive materials for photolithography (O'Connor et al., 2008).
未来方向
While specific future directions for 2-Hydroxy1-methoxynaphthalene are not mentioned in the search results, it’s worth noting that naphthalene-based compounds hold great potential in various fields, including medical treatments and cell-based therapies . Furthermore, the development of efficient synthetic strategies for producing these compounds is a significant area of research .
属性
IUPAC Name |
1-methoxynaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQCQPJRMITAJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451646 |
Source


|
| Record name | 2-Hydroxy1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxynaphthalen-2-ol | |
CAS RN |
18515-10-1 |
Source


|
| Record name | 2-Hydroxy1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





